benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

Catalog No.
S12206167
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carb...

Product Name

benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

IUPAC Name

benzyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m1/s1

InChI Key

RIESWPZCQMFUMF-DGCLKSJQSA-N

Canonical SMILES

CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC[C@@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a chemical compound with the molecular formula C14H21NO3C_{14}H_{21}NO_3 and a molecular weight of 251.32 g/mol. It features a carbamate functional group attached to a chiral alcohol derived from a methylpentane structure. This compound is notable for its potential applications in medicinal chemistry and its role in various biological processes, particularly as an inhibitor in enzyme activity.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding alcohol and carbamic acid.
  • Transesterification: The carbamate can react with alcohols to form different esters.
  • Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have shown that compounds with similar structures can inhibit enzymes such as β-secretase and HIV-1 protease. The structural features, including the chiral center and the carbamate group, contribute to its binding affinity and specificity towards these enzymes .

The synthesis of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves the following steps:

  • Preparation of the Chiral Alcohol: The starting material is often a chiral precursor that undergoes reduction to form the desired alcohol.
  • Formation of the Carbamate: The alcohol is then reacted with benzyl chloroformate or another suitable benzylating agent to form the carbamate linkage.
  • Purification: The product is purified through techniques such as recrystallization or chromatography.

These methods ensure high yields and purity of the final product, which is crucial for its subsequent applications.

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate has several applications in medicinal chemistry:

  • Drug Development: It serves as a lead compound for developing inhibitors targeting specific enzymes involved in diseases such as Alzheimer's and HIV.
  • Biochemical Research: The compound is used in studies investigating enzyme mechanisms and structure-activity relationships.
  • Synthetic Chemistry: It acts as an intermediate in synthesizing more complex molecules.

Interaction studies have shown that benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate interacts with various biological targets, primarily through hydrogen bonding and hydrophobic interactions due to its structural features. Its effectiveness as an enzyme inhibitor has been evaluated through assays measuring enzyme activity in the presence of the compound, revealing significant inhibition at low micromolar concentrations .

Several compounds share structural similarities with benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate. These include:

Compound NameMolecular FormulaKey Features
Benzyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamateC18H20ClNO3C_{18}H_{20}ClNO_3Contains a chlorine substituent; potential for different biological activity .
Benzyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamateC16H24N2O3C_{16}H_{24}N_2O_3Features an isobutylamino group; may enhance binding properties .
Benzyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamateC12H16N2O4C_{12}H_{16}N_2O_4Contains an amino group; differing pharmacological profile .

Uniqueness

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate stands out due to its specific chiral configuration and its ability to inhibit key enzymes involved in critical biological pathways. Its unique combination of structural features allows for targeted interactions that may not be replicated by similar compounds.

Traditional Carbamate Protection Strategies in Amino Alcohol Functionalization

The synthesis of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate traditionally relies on carbamate protection of amino alcohols. Amino alcohols, such as L-alloisoleucinol, are treated with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate to form the corresponding carbamate. The reaction typically proceeds under mild conditions (0–25°C) in dichloromethane or tetrahydrofuran, yielding the protected amino alcohol with high regioselectivity.

A critical challenge lies in preserving the stereochemical integrity of the starting amino alcohol. For instance, L-alloisoleucinol ((2S,3R)-2-amino-3-methyl-1-pentanol) must be carefully handled to avoid racemization during the protection step. Studies indicate that using non-polar solvents and low temperatures minimizes epimerization, achieving enantiomeric excess (ee) values exceeding 98%.

Table 1: Key Reaction Parameters for Carbamate Protection

ParameterOptimal ConditionImpact on Yield/ee
SolventDichloromethaneMaximizes solubility
Temperature0–5°CMinimizes racemization
BaseNaHCO₃Mild, avoids side reactions
Reaction Time2–4 hoursCompletes conversion

Novel Catalytic Urea Alcoholysis Approaches for Stereoselective Synthesis

Recent advances employ urea alcoholysis for stereoselective carbamate formation. In this method, a urea derivative reacts with the amino alcohol in the presence of a palladium catalyst, enabling dynamic kinetic resolution. For example, Pd(OAc)₂ with BINAP ligands facilitates the coupling of benzyl carbamate with racemic amino alcohols, yielding the (2S,3R)-configured product with >99% ee.

This approach circumvents the need for pre-resolved starting materials, making it cost-effective for large-scale production. Computational studies suggest that the palladium catalyst stabilizes the transition state through π-allyl interactions, preferentially forming the thermodynamically favored (2S,3R) diastereomer.

Enzymatic Oxidation Routes Using Chloroperoxidase Systems

Enzymatic methods leveraging chloroperoxidase (CPO) from Caldariomyces fumago have emerged as green alternatives. CPO catalyzes the oxidation of secondary alcohols to ketones, which are subsequently converted to carbamates via reductive amination. For benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate, CPO-mediated oxidation of 3-methylpentan-2-ol generates a ketone intermediate, which undergoes stereoselective reductive amination with benzyl carbamate.

This method achieves 92% yield and 94% ee under optimized conditions (pH 5.0, 30°C). The enzyme’s inherent chiral recognition capability ensures high stereoselectivity, although substrate scope remains limited to alcohols with small alkyl substituents.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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